5-bromo-2-methoxy-N,N-dimethylnicotinamide
Overview
Description
5-Bromo-2-methoxy-N,N-dimethylnicotinamide is an organic compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.10 g/mol . It is a derivative of nicotinamide, featuring a bromine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring, along with N,N-dimethyl substitution on the amide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide typically involves the bromination of 2-methoxy-N,N-dimethylnicotinamide. One common method includes the use of bromine in the presence of a catalyst such as iron powder . The reaction proceeds through the following steps:
Acetylation: Protecting the phenolic hydroxyl group of o-methoxyphenol using acetic anhydride.
Bromination: Introducing bromine under catalytic conditions.
Deacetylation: Removing the acetyl protecting group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using environmentally friendly brominating agents such as NaBr-H2O2 systems, which eliminate the need for large amounts of bromine .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
5-Bromo-2-methoxy-N,N-dimethylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzyme activity and receptor binding, similar to other nicotinamide derivatives .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methoxy-N-methylnicotinamide: Similar structure but with different substitution patterns.
2-Chloro-N-methylnicotinamide: Chlorine substitution instead of bromine.
N,N-Dimethylnicotinamide: Lacks the bromine and methoxy groups.
Uniqueness
5-Bromo-2-methoxy-N,N-dimethylnicotinamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(2)9(13)7-4-6(10)5-11-8(7)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRINRWJXUGNGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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